molecular formula C36H28O4 B8342779 Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-

Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-

Cat. No.: B8342779
M. Wt: 524.6 g/mol
InChI Key: CBAKPPAEHFOGJA-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a biphenyl group, and a benzenepropanoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the esterification or amidation of the benzenepropanoic acid moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound’s unique properties are explored for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid derivatives
  • Benzofuran-containing compounds
  • Biphenyl-based molecules

Uniqueness

What sets Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H28O4

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-2-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenoxy]-3-phenylpropanoic acid

InChI

InChI=1S/C36H28O4/c37-36(38)34(24-26-11-5-2-6-12-26)39-30-21-19-28(20-22-30)27-15-17-29(18-16-27)35-31-13-7-8-14-32(31)40-33(35)23-25-9-3-1-4-10-25/h1-22,34H,23-24H2,(H,37,38)/t34-/m0/s1

InChI Key

CBAKPPAEHFOGJA-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)O[C@@H](CC6=CC=CC=C6)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)OC(CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 4′-(2-benzyl-benzofuran-3-yl)-biphenyl-4-ol, and 3-phenyllactic acid methyl ester, in substantially the same manner, as described in Example 1, steps g-h , and was obtained as a white solid, mp 164-166° C.; MS m/e 524 (M+);
Name
4′-(2-benzyl-benzofuran-3-yl)-biphenyl-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.